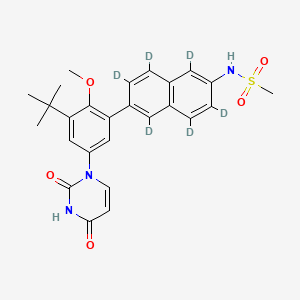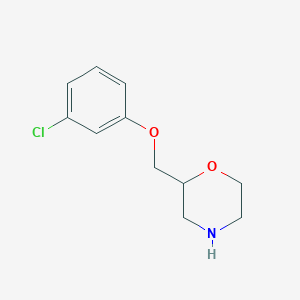
2-((3-Chlorophenoxy)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Chlorophenoxy)methyl)morpholine is a chemical compound with the molecular formula C11H14ClNO2 It is a morpholine derivative where the morpholine ring is substituted with a 3-chlorophenoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenoxy)methyl)morpholine typically involves the reaction of 3-chlorophenol with epichlorohydrin to form 3-chlorophenoxypropanol, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Chlorophenoxy)methyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy ketones, while substitution reactions can produce various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-Chlorophenoxy)methyl)morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((3-Chlorophenoxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-Chlorophenoxy)methyl)morpholine
- 2-((4-Chlorophenoxy)methyl)morpholine
- 2-((3-Bromophenoxy)methyl)morpholine
Comparison
Compared to its similar compounds, 2-((3-Chlorophenoxy)methyl)morpholine is unique due to the position of the chlorine atom on the phenoxy group. This positional difference can influence the compound’s reactivity, biological activity, and overall chemical properties. For instance, the 3-chloro derivative may have different binding affinities to biological targets compared to the 2-chloro or 4-chloro derivatives.
Eigenschaften
CAS-Nummer |
167273-59-8 |
|---|---|
Molekularformel |
C11H14ClNO2 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
2-[(3-chlorophenoxy)methyl]morpholine |
InChI |
InChI=1S/C11H14ClNO2/c12-9-2-1-3-10(6-9)15-8-11-7-13-4-5-14-11/h1-3,6,11,13H,4-5,7-8H2 |
InChI-Schlüssel |
QPDQOUDOOAATJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)COC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


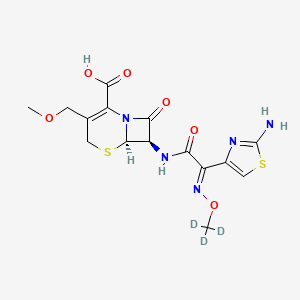
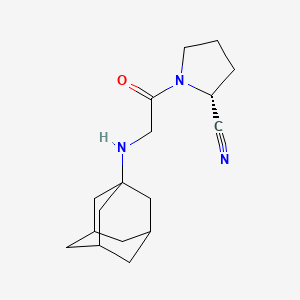
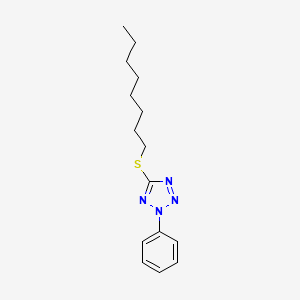
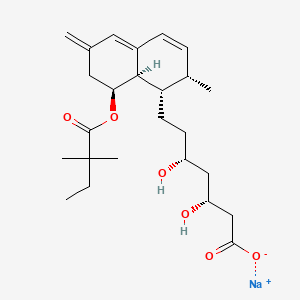
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
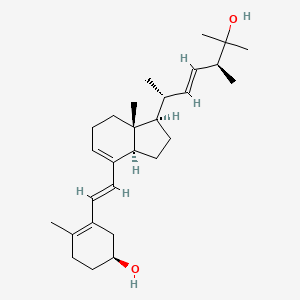
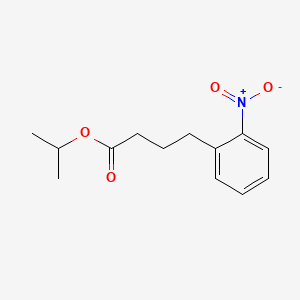


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
